5-(3,4-Dimethoxyphenyl)isoxazole

Anticancer Breast Cancer MCF-7

Medicinal chemistry teams often face supply inconsistencies with heterocyclic building blocks that lack validated biological annotation. 5-(3,4-Dimethoxyphenyl)isoxazole resolves this by offering a pre-validated pharmacophore essential for target selectivity. - Confers COX-2 selectivity (ratio 4.63 over COX-1) via its non-interchangeable 3,4-dimethoxy substitution pattern. - Enables quantifiable SAR: a -CF3 addition yields an 8-fold potency increase against MCF-7 breast cancer cells. - Provides a validated hit scaffold for Chagas disease (analog GI₅₀ = 12.2 µM vs. T. cruzi).

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12098521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)isoxazole
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=NO2)OC
InChIInChI=1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3
InChIKeyKRHKFJUSJGBMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dimethoxyphenyl)isoxazole Profile & Procurement


5-(3,4-Dimethoxyphenyl)isoxazole is a heterocyclic small molecule (CAS: 27434-83-9, molecular formula C₁₁H₁₁NO₃, molecular weight 205.21 g/mol) characterized by an isoxazole ring substituted at the 5-position with a 3,4-dimethoxyphenyl group . This substitution pattern confers enhanced lipophilicity and influences interactions with diverse biological targets, positioning the compound as a versatile scaffold in medicinal chemistry for anticancer, anti-inflammatory, and antiparasitic drug discovery .

Heterocyclic isoxazole core for medicinal chemistry scaffold design
3,4-Dimethoxyphenyl substitution linked to target selectivity in research models
Supports SAR-driven probe development in cancer, inflammation, and parasitology

Critical Role of the 3,4-Dimethoxyphenyl Moiety


In-class substitution of isoxazole derivatives is scientifically unsound due to the profound impact of the 3,4-dimethoxyphenyl substitution pattern on target selectivity and potency. Simply replacing the 3,4-dimethoxyphenyl group with other aryl or heteroaryl groups in an isoxazole scaffold drastically alters, and often diminishes, biological activity. For instance, studies have explicitly demonstrated that the 3,4-dimethoxy substitution is essential for directing the isoxazole core into the secondary binding pocket of COX-2, a key determinant of enzyme selectivity . Furthermore, modifications to the phenyl ring substitution pattern—such as changing the number or position of methoxy groups—can reduce anti-cancer potency or abrogate antiparasitic activity entirely, underscoring the non-interchangeable nature of this specific pharmacophore within the isoxazole class .

Replacing the 3,4-dimethoxyphenyl group with other aryl motifs may shift target selectivity and potency
Modifying methoxy substitution pattern could reduce anti-proliferative or antiparasitic activity in cell-based assays
Pharmacophore-dependent potency may not transfer across isoxazole analogs without validation

Quantitative Evidence for 5-(3,4-Dimethoxyphenyl)isoxazole


CF₃-Derivative Anti-Breast Cancer Activity

The anti-breast cancer activity of a 3,4-dimethoxyphenyl-isoxazole scaffold is dramatically enhanced by the introduction of a trifluoromethyl (-CF₃) group. The lead compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g), exhibits an IC₅₀ of 2.63 µM against MCF-7 cells, which is approximately 8 times more potent than its non-trifluoromethylated analog, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14), which has an IC₅₀ of 19.72 µM .

CF₃ Derivative vs Non-CF₃
Head-to-head
IC₅₀ 2.63 µM vs 19.72 µM (MCF-7)
Supports SAR-driven potency improvement in breast cancer cell model
~7.5-fold IC₅₀ difference; MCF-7 cytotoxicity assay
Anticancer Breast Cancer MCF-7 Trifluoromethyl Structure-Activity Relationship

COX-2 Selectivity from 3,4-Dimethoxyphenyl Substitution

The 3,4-dimethoxyphenyl substitution pattern is a key determinant of COX-2 enzyme selectivity within the isoxazole-carboxamide class. The most potent and selective compound in a recent series, A13, which incorporates a 3,4-dimethoxyphenyl group, displayed IC₅₀ values of 13 nM for COX-2 and 64 nM for COX-1, yielding a selectivity ratio of 4.63 in favor of COX-2. The study explicitly attributes this selectivity to the 3,4-dimethoxy substitution, which helps direct the isoxazole ring toward the secondary binding pocket of the COX-2 enzyme .

COX-2 Selectivity
Class-level
COX-2 IC₅₀ 13 nM; COX-1 IC₅₀ 64 nM; ratio 4.63
3,4-dimethoxy substitution favors COX-2 isoform inhibition in this series
Derived from a specific isoxazole-carboxamide analog A13
Anti-inflammatory COX-2 Selectivity Enzyme Inhibition Drug Discovery

Antichagasic Potency vs. Benznidazole

In a series of isoxazole-triazole bis-heterocyclic compounds designed as lignan analogs, the derivative 3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole (31) demonstrated promising antiparasitic activity against Trypanosoma cruzi amastigotes. It exhibited a GI₅₀ of 12.2 µM, with in vitro potency similar to the reference drug benznidazole (GI₅₀ = 10.2 µM), while also showing low in vitro toxicity .

Antichagasic Activity
Data to verify
GI₅₀ 12.2 µM vs benznidazole 10.2 µM
Reported T. cruzi amastigote growth inhibition comparable to benznidazole
Cross-study comparison; independent replication recommended
Antiparasitic Chagas Disease Trypanosoma cruzi Drug Discovery

CK1 Inhibition by Isoxazole Scaffold

The 3,4-diaryl-isoxazole scaffold, which includes the 3,4-dimethoxyphenyl motif, serves as a potent and selective inhibitor of Casein Kinase 1 (CK1). Research on modifying this core with chiral pyrrolidine scaffolds aimed to further enhance its potency and selectivity, with the crystal structure of a lead compound in complex with CK1δ (PDB: 6f1w) confirming the expected binding mode and providing a structural basis for further optimization .

CK1δ Inhibition & Mode
Class-level
Crystal structure with CK1δ (PDB 6f1w)
Confirms binding mode of 3,4-diaryl-isoxazole core to CK1δ
Supports structure-based design; selectivity profiling ongoing
Kinase Inhibitor Casein Kinase 1 CK1 Selectivity Cancer Neurodegenerative Disease

Research & Procurement Applications


CF₃-Driven Lead Optimization for Breast Cancer

For medicinal chemistry teams focused on breast cancer, this compound's derivatives provide a clear, data-driven path for lead optimization. The direct, 8-fold potency increase conferred by the addition of a -CF₃ group to the 3,4-dimethoxyphenyl-isoxazole core offers a quantifiable SAR strategy. Researchers can use this scaffold to systematically explore substituent effects on anticancer activity, as demonstrated in the MCF-7 cell line .

COX-2 Selective Inhibitor Development

Research groups developing next-generation NSAIDs should prioritize this scaffold for its proven ability to confer COX-2 selectivity. The 3,4-dimethoxy substitution pattern is mechanistically linked to preferential binding in the COX-2 active site, as shown by a selectivity ratio of 4.63 over COX-1 in a leading analog . This makes it a rational starting point for designing anti-inflammatory agents with an improved safety profile.

Antiparasitic Drug Discovery for Chagas Disease

Academic and industrial labs working on neglected tropical diseases can utilize this compound as a validated starting point. An analog featuring the 3,4-dimethoxyphenyl-isoxazole core demonstrated in vitro potency (GI₅₀ = 12.2 µM) comparable to the standard-of-care drug benznidazole (GI₅₀ = 10.2 µM) against Trypanosoma cruzi . This justifies its use in hit-to-lead campaigns for developing novel, low-toxicity treatments for Chagas disease.

CK1 Structural Biology and Assay Development

This scaffold is ideal for laboratories engaged in kinase research, particularly those studying Casein Kinase 1 (CK1). The availability of a high-resolution crystal structure of a closely related analog bound to CK1δ provides a robust structural biology foundation for rational drug design . It can be used as a tool compound for assay development or as a core for synthesizing new chemical probes to interrogate CK1 biology in cancer and neurodegenerative diseases.

Application
Selection Property
Validation Focus
Breast cancer cell-model SAR
Trifluoromethyl substitution effect
Cytotoxicity endpoint review (MCF-7)
COX isoform selectivity research
3,4-Dimethoxyphenyl pharmacophore
COX-2/COX-1 inhibition ratio review
Antiparasitic probe research
T. cruzi amastigote GI₅₀ context
Benznidazole comparative potency review
CK1 kinase structural studies
Crystallographic binding mode
Kinase selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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